molecular formula C16H13N5O2S B2775030 N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286733-14-9

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2775030
CAS RN: 1286733-14-9
M. Wt: 339.37
InChI Key: QUWCNGMYUFZUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to suppress the activation of T and B cells and has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide suppresses the activation of T and B cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has also been shown to have some limitations, such as the potential for immunosuppression and the risk of infection.

Future Directions

There are several potential future directions for research on N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. One area of interest is the use of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors with fewer side effects. Additionally, there is a need for further research on the long-term safety and efficacy of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in clinical use.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-chloroacetyl chloride to yield N-(2-chloroacetyl)pyridin-2-amine. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)acetamide. The final step involves the reaction of this intermediate with thionyl chloride and potassium thiocyanate to yield N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c17-14(22)10-5-1-2-6-11(10)19-15(23)12-9-24-16(20-12)21-13-7-3-4-8-18-13/h1-9H,(H2,17,22)(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWCNGMYUFZUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.